1-{3,5-DIMETHYL-2-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}-4-(2-METHYLPROP-2-EN-1-YL)PIPERAZINE
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Overview
Description
1-{3,5-DIMETHYL-2-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}-4-(2-METHYLPROP-2-EN-1-YL)PIPERAZINE is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves the reaction of appropriate pyrazole and pyrimidine precursors under controlled conditions. For instance, the reaction of sodium 3-(5-methyl-1-(p-toly)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with suitable heterocyclic amines and diazonium salts can yield various pyrazolo[1,5-a]pyrimidine derivatives . The reaction conditions often include the use of ethanol as a solvent and sodium acetate as a catalyst at low temperatures (0–5 °C) .
Industrial Production Methods
Industrial production methods for these compounds may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-{3,5-DIMETHYL-2-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}-4-(2-METHYLPROP-2-EN-1-YL)PIPERAZINE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1-{3,5-DIMETHYL-2-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}-4-(2-METHYLPROP-2-EN-1-YL)PIPERAZINE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-{3,5-DIMETHYL-2-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}-4-(2-METHYLPROP-2-EN-1-YL)PIPERAZINE involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes, disrupting their normal function and leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[5,1-c][1,2,4]triazines: These compounds share structural similarities with pyrazolo[1,5-a]pyrimidines and exhibit a broad range of biological activities.
Thieno[2,3-b]pyridines: Known for their antitrypanosomal and antischistosomal activities.
Polysubstituted pyridines: Used in various pharmaceutical applications due to their structural versatility.
Uniqueness
1-{3,5-DIMETHYL-2-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}-4-(2-METHYLPROP-2-EN-1-YL)PIPERAZINE stands out due to its unique combination of structural features, which confer specific chemical reactivity and biological activity.
Properties
IUPAC Name |
3,5-dimethyl-7-[4-(2-methylprop-2-enyl)piperazin-1-yl]-2-phenylpyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5/c1-16(2)15-25-10-12-26(13-11-25)20-14-17(3)23-22-18(4)21(24-27(20)22)19-8-6-5-7-9-19/h5-9,14H,1,10-13,15H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUNWKOVPNAIRMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)CC(=C)C)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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